molecular formula C10H15NO5 B12114026 6-[[(E)-3-carboxyprop-2-enoyl]amino]hexanoic acid

6-[[(E)-3-carboxyprop-2-enoyl]amino]hexanoic acid

Cat. No.: B12114026
M. Wt: 229.23 g/mol
InChI Key: OHQFLBMAHZJOJA-AATRIKPKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[[(E)-3-carboxyprop-2-enoyl]amino]hexanoic acid can be achieved through several methods. One common approach involves the ring-opening hydrolysis of caprolactam, which results in the formation of ε-aminohexanoic acid . Another method involves the malonic ester synthesis, where a di-ester of malonic acid is deprotonated with a weak base, followed by C–C bond formation at the alpha position with an alkyl halide, and subsequent hydrolysis and decarboxylation .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale hydrolysis of caprolactam. This method is favored due to its efficiency and cost-effectiveness. The compound is also produced as an intermediate in the polymerization of Nylon-6 .

Chemical Reactions Analysis

Types of Reactions

6-[[(E)-3-carboxyprop-2-enoyl]amino]hexanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as alcohols, amines, and substituted compounds with different functional groups .

Mechanism of Action

The mechanism of action of 6-[[(E)-3-carboxyprop-2-enoyl]amino]hexanoic acid involves its ability to inhibit plasminogen activators, which have fibrinolytic properties. By inhibiting these activators, the compound prevents the breakdown of fibrin clots, thereby promoting clot stability and reducing bleeding . The molecular targets include plasminogen and other proteolytic enzymes involved in fibrinolysis .

Comparison with Similar Compounds

6-[[(E)-3-carboxyprop-2-enoyl]amino]hexanoic acid is similar to other amino acids and their derivatives, such as lysine and aminocaproic acid. its unique structure and properties make it particularly effective as an enzyme inhibitor and antifibrinolytic agent . Similar compounds include:

Properties

Molecular Formula

C10H15NO5

Molecular Weight

229.23 g/mol

IUPAC Name

6-[[(E)-3-carboxyprop-2-enoyl]amino]hexanoic acid

InChI

InChI=1S/C10H15NO5/c12-8(5-6-10(15)16)11-7-3-1-2-4-9(13)14/h5-6H,1-4,7H2,(H,11,12)(H,13,14)(H,15,16)/b6-5+

InChI Key

OHQFLBMAHZJOJA-AATRIKPKSA-N

Isomeric SMILES

C(CCC(=O)O)CCNC(=O)/C=C/C(=O)O

Canonical SMILES

C(CCC(=O)O)CCNC(=O)C=CC(=O)O

Origin of Product

United States

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